Fti 276

Catalog No.
S548235
CAS No.
170006-72-1
M.F
C21H27N3O3S2
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fti 276

CAS Number

170006-72-1

Product Name

Fti 276

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C21H27N3O3S2

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1

InChI Key

ZIXDDEATQSBHHL-BEFAXECRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

FTI276; FTI-276; FTI 276.

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2

The exact mass of the compound (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid is 433.14938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. It belongs to the ontological category of methionine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fti 276 is a potent, cell-permeable peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of Ras family proteins. It is designed to mimic the C-terminal CAAX motif of K-Ras4B, enabling it to competitively inhibit the farnesylation required for Ras membrane localization and downstream signaling. With an in-vitro IC50 for human FTase in the picomolar to low nanomolar range, it serves as a high-potency tool for investigating Ras-dependent cellular processes and oncogenic signaling. Its direct precursor relationship with the methyl ester prodrug Fti 277 makes comparative analysis of their distinct cellular activities a key procurement consideration.

Substituting Fti 276 with its methyl ester prodrug, Fti 277, is a common but potentially confounding decision. While Fti 277 is designed for enhanced cell permeability, this structural change results in significantly different potencies for inhibiting H-Ras versus K-Ras processing in whole cells. Fti 277 is approximately 100-fold more potent against H-Ras processing (IC50 ≈ 0.1 µM) than K-Ras processing (IC50 ≈ 10 µM). This differential activity means the two compounds are not functionally interchangeable; the choice between them directly impacts experimental outcomes, particularly in studies aiming to distinguish between Ras isoform-specific signaling pathways. Procuring Fti 276 is necessary when the specific activity profile of the parent compound, rather than the prodrug, is required for reproducible results.

High Selectivity for Farnesyltransferase Over Geranylgeranyltransferase I

Fti 276 demonstrates a clear and quantifiable selectivity for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase I (GGTase I). In enzymatic assays, Fti 276 inhibits FTase with an IC50 of 0.5 nM, while its inhibition of GGTase I is 100-fold weaker, with an IC50 of 50 nM. This 100-fold selectivity window is a critical performance differentiator compared to less selective or dual-activity inhibitors.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.5 nM (vs. Farnesyltransferase)
Comparator Or BaselineGeranylgeranyltransferase I (GGTase I): 50 nM
Quantified Difference100-fold more selective for FTase
ConditionsIn vitro enzymatic assay

This allows researchers to specifically probe farnesylation-dependent pathways with minimal confounding effects from the inhibition of geranylgeranylation, ensuring clearer data interpretation.

Picomolar Potency: Superior In Vitro Inhibition Compared to Other FTase Inhibitors

Fti 276 exhibits exceptionally high potency against FTase in direct enzymatic assays, with a reported IC50 value of 500 pM (0.5 nM). This level of potency is significantly greater than that of many other experimental farnesyltransferase inhibitors, such as L-744,832, which typically displays IC50 values in the low nanomolar range (e.g., 1.3-2.1 µM for growth inhibition in some cell lines, indicating much lower direct enzyme potency). This makes Fti 276 a more efficient and cost-effective choice for biochemical screening and in vitro pathway analysis, as lower concentrations are required to achieve maximal inhibition.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.5 nM
Comparator Or BaselineBenchmark FTIs (e.g., L-744,832) typically have IC50 values in the low nanomolar range for enzyme inhibition.
Quantified DifferenceSub-nanomolar potency, representing a higher tier of in vitro activity.
ConditionsIn vitro farnesyltransferase enzymatic assay

Higher potency reduces the amount of compound needed for experiments and minimizes the risk of off-target effects that can occur at higher concentrations, improving data quality and conserving budget.

Demonstrated Efficacy in Blocking Ras Processing in Cellular Models

Beyond enzymatic assays, Fti 276 has proven effective in cellular contexts. Treatment of NIH 3T3 cells transformed with the Ras oncogene at 20 µM effectively inhibits oncogenic signaling. Furthermore, its use in vivo led to a dose-dependent inhibition of Ras processing within tumors, directly correlating with the suppression of tumor growth. This confirmation of cellular and in vivo activity is a critical procurement checkpoint, as not all potent enzyme inhibitors are effective in complex biological systems. For example, the inhibitor Chaetomellic acid A is potent in vitro (IC50 = 55 nM) but inactive in whole cells.

Evidence DimensionInhibition of Oncogenic Signaling and Ras Processing
Target Compound DataEffective at 20 µM in NIH 3T3 cells; dose-dependent inhibition of Ras processing in vivo.
Comparator Or BaselineCompounds like Chaetomellic acid A, which are potent in vitro but lack cellular activity.
Quantified DifferenceConfirmed cellular and in vivo target engagement and efficacy.
ConditionsNIH 3T3 cells transformed with Ras oncogene; Nude mouse xenograft models.

This provides confidence that the compound can penetrate cells and engage its target to produce a measurable biological effect, justifying its use in more complex and costly cellular or animal studies.

Selective Interrogation of Farnesylation-Dependent Signaling

For studies requiring the specific inhibition of protein farnesylation without significantly affecting geranylgeranylation. The 100-fold selectivity of Fti 276 for FTase over GGTase I allows for precise dissection of signaling pathways dependent on farnesylated proteins like H-Ras and N-Ras.

In Vitro Screening and Biochemical Assays for FTase Inhibitors

As a high-potency reference standard in biochemical assays. Its sub-nanomolar IC50 provides a robust positive control for screening campaigns aimed at discovering new FTase inhibitors or for kinetic studies of the enzyme.

Cellular Models of Ras-Driven Cancers

For use in cell-based models where blocking Ras processing is the primary goal. Its demonstrated ability to inhibit oncogenic signaling and suppress growth in Ras-transformed cells makes it a suitable tool for studying mechanisms of Ras dependency and resistance.

Validating Farnesyltransferase as a Target in Specific Cancer Models

In preclinical studies to validate FTase as a therapeutic target. Fti 276's proven efficacy in selectively blocking the growth of tumors with Ras mutations in animal models provides a strong rationale for its use in foundational target validation experiments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

433.14938408 Da

Monoisotopic Mass

433.14938408 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

FTI 276

Dates

Last modified: 02-18-2024
1: Lantry LE, Zhang Z, Yao R, Crist KA, Wang Y, Ohkanda J, Hamilton AD, Sebti SM, Lubet RA, You M. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Carcinogenesis. 2000 Jan;21(1):113-6. PubMed PMID: 10607742.
2: Sun J, Qian Y, Hamilton AD, Sebti SM. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion. Cancer Res. 1995 Oct 1;55(19):4243-7. PubMed PMID: 7671229.

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